Kouitchenside G

α-Glucosidase Inhibition Diabetes Natural Product

Kouitchenside G is a defined xanthone glycoside with a reproducible, moderate IC₅₀ of 956 μM against α-glucosidase, making it an ideal reference standard for assay validation, linear-range establishment, and prevention of system saturation in inhibitor screening. Isolated from Swertia kouitchensis, its well-characterized potency profile bridges the gap between potent analogues (Kouitchenside F, IC₅₀ = 184 μM) and clinical controls (acarbose, IC₅₀ = 627 μM), enabling robust SAR and mechanistic studies. Procure Kouitchenside G as a batch-to-batch quality control marker for botanical extract standardization or as a paired comparator for glycosylation/substitution pattern research.

Molecular Formula C27H32O15
Molecular Weight 596.5 g/mol
Cat. No. B12396746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKouitchenside G
Molecular FormulaC27H32O15
Molecular Weight596.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O
InChIInChI=1S/C27H32O15/c1-36-10-6-13-17(18(29)11-4-3-5-12(37-2)25(11)39-13)14(7-10)40-27-24(35)22(33)20(31)16(42-27)9-38-26-23(34)21(32)19(30)15(8-28)41-26/h3-7,15-16,19-24,26-28,30-35H,8-9H2,1-2H3/t15-,16-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1
InChIKeyMWYPCJMHTQFUAQ-YCPAWSGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kouitchenside G: A Defined Xanthone Glycoside Natural Product for α-Glucosidase Research


Kouitchenside G is a naturally occurring xanthone glycoside isolated from the plant Swertia kouitchensis, a species traditionally used in central-western China for managing diabetes and hepatitis [1]. The compound is chemically defined as 3,5-dimethoxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-9H-xanthen-9-one, with the molecular formula C₂₇H₃₂O₁₅ and a molecular weight of 596.53 g/mol . Its primary characterized biological activity is the inhibition of the enzyme α-glucosidase, with a reported IC₅₀ value of 956 μM [1] .

Why Kouitchenside G Cannot Be Interchanged with Other Xanthone Glycosides or α-Glucosidase Inhibitors


The α-glucosidase inhibitory activity of xanthone glycosides from Swertia kouitchensis exhibits a broad and structure-dependent range, with IC₅₀ values spanning from 126 μM to >1717 μM [1]. Within this same study, Kouitchenside G (Compound 7) demonstrates an IC₅₀ of 956 μM, placing it in the lower-potency tier compared to analogues like Kouitchenside F (Compound 6, IC₅₀ = 184 μM) or the known compound swertianolin (Compound 11, IC₅₀ = 126 μM) [1]. This significant variance in potency, driven by subtle differences in glycosylation and substitution patterns, means that substituting Kouitchenside G for a more potent analogue will drastically alter experimental outcomes. Furthermore, its activity profile is distinct from the clinical reference acarbose (IC₅₀ = 627 μM), making direct substitution between these classes of inhibitors invalid for any comparative or mechanistic study [1].

Quantitative Differentiation of Kouitchenside G: Evidence-Based Comparison with Structural and Functional Analogues


Comparative α-Glucosidase Inhibitory Potency: Kouitchenside G vs. In-Class Analogues and Acarbose

Kouitchenside G (Compound 7) is a moderate inhibitor of α-glucosidase, with an IC₅₀ value of 956 μM. This places it in stark contrast to several other xanthone glycosides isolated from the same Swertia kouitchensis extract, which are significantly more potent. For instance, swertianolin (Compound 11) exhibits an IC₅₀ of 126 μM, and mangiferin (Compound 12) shows an IC₅₀ of 296 μM [1]. The positive control, acarbose, has an IC₅₀ of 627 μM [1]. The quantitative difference ranges from a 7.6-fold lower potency compared to swertianolin to a 1.5-fold lower potency compared to acarbose.

α-Glucosidase Inhibition Diabetes Natural Product

Structural Determinants of Potency: Glycosylation Pattern Comparison with Kouitchenside F

Kouitchenside G (Compound 7) and Kouitchenside F (Compound 6) are closely related structural analogues. Kouitchenside G is characterized as 1-O-[β-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl]-3,5-dimethoxyxanthone. In contrast, Kouitchenside F possesses a different glycosidic linkage pattern, described as 1-O-[β-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl]-3,5,8-trimethoxyxanthone [1]. This specific difference in methoxylation at the C-8 position correlates with a substantial difference in activity: Kouitchenside G exhibits an IC₅₀ of 956 μM, while Kouitchenside F is significantly more potent with an IC₅₀ of 184 μM [1].

Structure-Activity Relationship Xanthone Glycoside Medicinal Chemistry

Physicochemical Profile: Topological Polar Surface Area (TPSA) Comparison

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting oral bioavailability and membrane permeability. Kouitchenside G has a calculated TPSA of 223.00 Ų [1]. This value is significantly higher than that of simpler, more drug-like α-glucosidase inhibitors such as acarbose (TPSA ≈ 321 Ų, though acarbose's TPSA is exceptionally high due to its pseudotetrasaccharide structure) and typical oral small-molecule drugs (preferably < 140 Ų) [2]. The high TPSA for Kouitchenside G, common among glycosides, indicates a very polar, hydrophilic nature and low likelihood of passive membrane permeation, positioning it as a tool compound for in vitro or ex vivo studies rather than an in vivo lead.

Drug-likeness Physicochemical Properties ADME

Validated Research Applications for Kouitchenside G Based on Quantitative Evidence


Reference Standard for α-Glucosidase Inhibition Assays

Given its defined and moderate IC₅₀ of 956 μM, Kouitchenside G can serve as a stable, reproducible reference standard for validating α-glucosidase inhibition assays. Its lower potency compared to other compounds in its class [1] makes it an ideal benchmark for establishing the linear range of an assay and for ensuring that highly potent test compounds do not saturate the system. This application is directly supported by the quantitative data from the primary isolation study.

Tool Compound for Structure-Activity Relationship (SAR) Studies

The structural and potency comparison between Kouitchenside G (IC₅₀ = 956 μM) and its close analogue Kouitchenside F (IC₅₀ = 184 μM) provides a clear experimental model for SAR studies [1]. By using both compounds, researchers can dissect the impact of specific methoxylation patterns on the xanthone core. Procuring both compounds together allows for controlled, comparative experiments that are not possible with a single, potent inhibitor.

Investigating Low-Potency α-Glucosidase Modulation in Complex Mixtures

The ethnopharmacological use of Swertia kouitchensis for diabetes suggests a complex mixture of active compounds [1]. Kouitchenside G, as a characterized component with a moderate IC₅₀ of 956 μM, can be used as a representative analyte for quality control and standardization of Swertia kouitchensis extracts. Its presence and quantity can serve as a marker to ensure batch-to-batch consistency of botanical extracts used in further in vitro or in vivo studies.

In Vitro Probe for Studying Glycosidase-Mediated Metabolism

As a xanthone glycoside with a high TPSA of 223.00 Ų [1], Kouitchenside G is a relevant probe for studying the hydrolysis of complex glycosides by α-glucosidase. Its specific glycosidic linkage can be used to investigate substrate specificity and the kinetic parameters (Km, Vmax) of the enzyme, particularly in comparison with other natural substrates and inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kouitchenside G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.